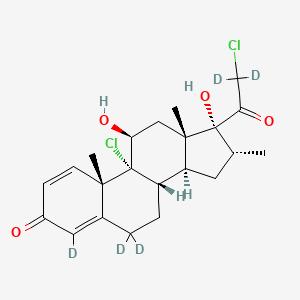
Mometasone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mometasone-d5 is a deuterium-labeled derivative of Mometasone, a synthetic corticosteroid used primarily for its anti-inflammatory properties. The incorporation of deuterium atoms into the Mometasone molecule results in this compound, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mometasone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mometasone-d5 involves the incorporation of deuterium atoms into the Mometasone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Mometasone-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically involving the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mometasone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of Mometasone in biological systems.
Drug Development: It helps in understanding the pharmacokinetics and pharmacodynamics of Mometasone, aiding in the development of new corticosteroid drugs.
Biological Research: this compound is used in studies involving inflammation and immune response, providing insights into the molecular mechanisms of corticosteroids.
Industrial Applications: It is used in the quality control and validation of Mometasone formulations, ensuring consistency and efficacy.
Wirkmechanismus
Mometasone-d5 exerts its effects through the same mechanism as Mometasone. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This binding modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins such as lipocortins. Lipocortins inhibit phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Mometasone-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Mometasone: The non-deuterated form, widely used in clinical settings for its anti-inflammatory properties.
Fluticasone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Budesonide: A corticosteroid used for similar indications but with a different metabolic profile
This compound stands out due to its use in detailed pharmacokinetic studies, providing valuable insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C22H28Cl2O4 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
InChI-Schlüssel |
QLIIKPVHVRXHRI-QEPYKOQPSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)Cl)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



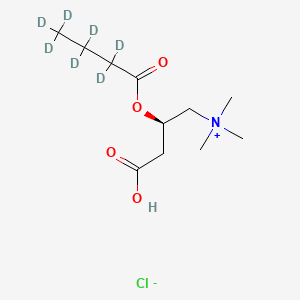

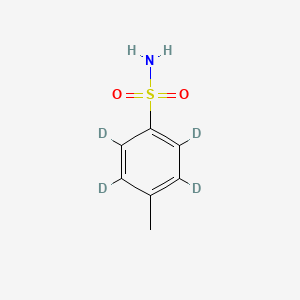
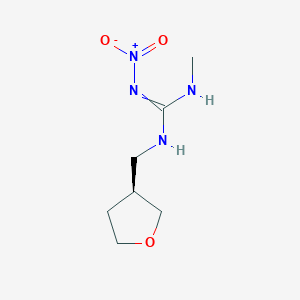
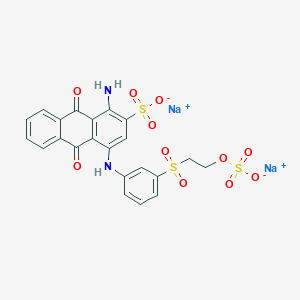

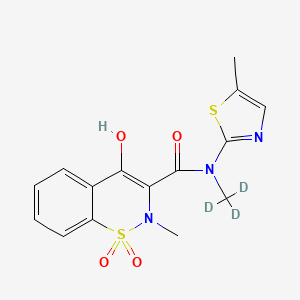

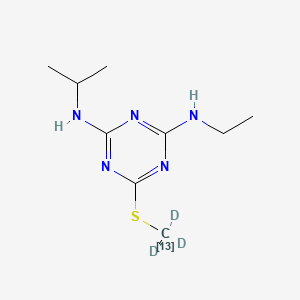
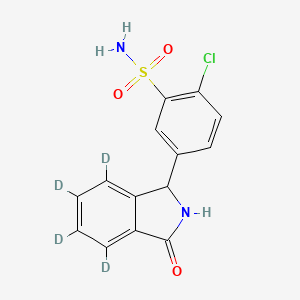
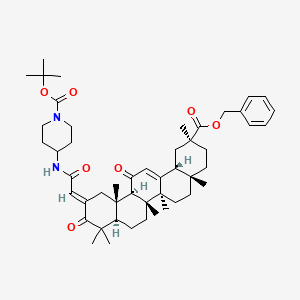
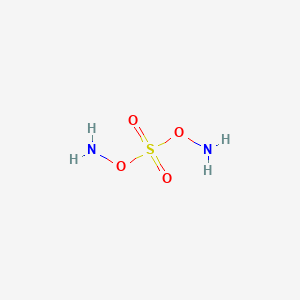
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
